N-allyl-N'-(4-fluorobenzyl)thiourea
Description
N-Allyl-N'-(4-fluorobenzyl)thiourea is a thiourea derivative characterized by an allyl group (-CH₂CHCH₂) at the N-position and a 4-fluorobenzyl group (-CH₂C₆H₄F) at the N'-position. Thioureas (R₁R₂N)(R₃R₄N)C=S are sulfur-containing analogs of urea, with diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their metal-chelating capabilities and biological activity .
Synthesis:
The compound is typically synthesized via nucleophilic addition of allyl isothiocyanate to 4-fluorobenzylamine or analogous methods involving thiourea formation from amines and isothiocyanates . For example, details the synthesis of N,N-dialkyl-N-(4-fluorobenzoyl)thioureas using similar strategies .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-2-7-13-11(15)14-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZLITSKIVWTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367809 | |
| Record name | Thiourea, N-[(4-fluorophenyl)methyl]-N'-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61290-92-4 | |
| Record name | Thiourea, N-[(4-fluorophenyl)methyl]-N'-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-fluorobenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-fluorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N-allyl-N’-(4-fluorobenzyl)thiourea are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and may involve continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and 4-fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry
N-allyl-N'-(4-fluorobenzyl)thiourea serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex molecules and has been studied for its potential in developing new materials with specific properties. Its reactivity allows it to participate in diverse chemical transformations, such as:
- Oxidation : Producing sulfoxides and sulfones.
- Reduction : Converting thiourea groups to thiols or amines.
- Substitution : Engaging in nucleophilic reactions with various reagents.
The compound exhibits promising biological activities, particularly as an enzyme inhibitor. Research has shown that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.
Anticancer Activity
Studies indicate that this compound has significant anticancer properties. It has demonstrated inhibitory effects on various cancer cell lines, with IC50 values ranging from 3 to 14 µM against breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 225 | Significant growth inhibition |
| PC-3 | 15.1 | Moderate growth inhibition |
| OVCAR-4 | 28.7 | Moderate growth inhibition |
Antimicrobial Activity
The compound also shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated minimal inhibitory concentration (MIC) values as low as 1.95 µg/mL.
Enzyme Inhibition Study
A study evaluated the inhibitory effect of this compound on calf intestinal alkaline phosphatase (CIAP). The results indicated a significant inhibition with an IC50 value of 0.251 ± 0.012 µM, outperforming standard inhibitors.
Anticancer Efficacy
In vitro studies on human leukemia cell lines revealed that the compound induced apoptosis and cell cycle arrest at the S phase, suggesting mechanisms involving disruption of cell signaling pathways.
Comparative Studies
When compared to similar compounds like N-allylthiourea and N-allyl-N'-(2-chlorophenyl)thiourea, this compound demonstrates enhanced biological activity due to the presence of the 4-fluorobenzyl group.
| Compound | Biological Activity |
|---|---|
| N-Allylthiourea | Moderate enzyme inhibition |
| N-Allyl-N'-(2-chlorophenyl)thiourea | Lower anticancer activity |
| This compound | Enhanced enzyme inhibition and anticancer activity |
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-fluorobenzyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the presence of the fluorobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives vary widely in biological and physicochemical properties based on substituents. Below is a detailed comparison of N-allyl-N'-(4-fluorobenzyl)thiourea with structurally related compounds.
Structural Analogues and Substituent Effects
Key Observations :
- Allyl derivatives like those in exhibit cytotoxicity against MCF-7 breast cancer cells .
- Fluorobenzyl vs. Chlorobenzyl : Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine’s larger size and lipophilicity .
- Biological Activity : Thioureas with fluorinated aromatic groups (e.g., 4-fluorobenzyl) show anti-HIV activity by targeting integrase (IN) enzymes, though potency depends on substituent orientation in hydrophobic pockets .
Spectral and Physicochemical Comparison
IR Spectroscopy :
Lipophilicity :
- Fluorobenzyl derivatives balance hydrophobicity and polarity, improving membrane permeability compared to purely aromatic (e.g., phenyl) or bulky (e.g., adamantyl) substituents .
Biological Activity
N-allyl-N'-(4-fluorobenzyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiourea functional group, which is known for its ability to interact with various biological targets. The molecular formula for this compound is C₉H₁₁FN₂S. The synthesis typically involves the reaction of 4-fluorobenzylamine with isothiocyanates or thiophosgene under controlled conditions to optimize yield and purity.
Anticancer Properties
Research indicates that thiourea derivatives, including this compound, exhibit anticancer activities. For instance, studies have shown that related compounds can inhibit the Sirtuin1 enzyme, which plays a critical role in cancer cell regulation by influencing the p53 gene involved in cell cycle control.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-benzoyl-N'-(4-fluorophenyl)thiourea | 225 | Inhibits Sirtuin1 activity |
| This compound | TBD | Potentially affects cell cycle regulation |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibits bactericidal effects and has shown potential as an antifungal agent against strains like Candida albicans and Aspergillus flavus.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Candida albicans | 62.5 |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The thiourea moiety can interact with various enzymes, potentially inhibiting their activity.
- Cell Cycle Regulation : By affecting the Sirtuin1 enzyme, this compound may influence the cell cycle, promoting apoptosis in cancer cells .
- Antioxidant Properties : Some thiourea derivatives have demonstrated antioxidant activities that could contribute to their overall therapeutic potential.
Study on Anticancer Activity
A study involving MCF-7 breast cancer cells treated with this compound indicated a significant decrease in cell viability at higher concentrations. The treated cells showed a marked increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects and potential induction of apoptosis .
Evaluation of Antimicrobial Effects
In a comparative study assessing the antimicrobial efficacy of various thiourea derivatives, this compound was found to be effective against both bacterial and fungal pathogens, outperforming some standard antibiotics in specific assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-allyl-N'-(4-fluorobenzyl)thiourea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, allylamine can react with 4-fluorobenzyl isothiocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Optimization includes controlling stoichiometry (1:1.2 molar ratio), temperature (0–5°C for initial mixing, then room temperature for 12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Characterization : Confirmation of structure requires H/C NMR (e.g., allyl protons at δ 5.1–5.3 ppm, thiourea NH at δ 9.2–9.5 ppm), IR (C=S stretch at 1200–1250 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the structural stability of This compound assessed under varying pH and temperature conditions?
- Experimental Design : Perform stability studies using HPLC at pH 2–12 (buffered solutions) and temperatures (25–60°C). Monitor degradation via UV-Vis at λ = 254 nm. Stability is influenced by the electron-withdrawing 4-fluorobenzyl group, which reduces hydrolysis susceptibility compared to non-fluorinated analogs .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Assay Selection :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Controls : Include cisplatin (anticancer) and ampicillin (antibacterial) as positive controls.
Advanced Research Questions
Q. How do structural modifications in This compound influence its binding affinity to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., thymidylate synthase for anticancer activity). The allyl group enhances hydrophobic interactions, while the 4-fluorobenzyl moiety improves binding to fluorine-sensitive pockets .
- Comparative Analysis : Compare with analogs like N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea, where trifluoromethyl groups increase lipophilicity and target selectivity .
Q. How can contradictory data on the compound’s cytotoxicity be resolved across different studies?
- Data Analysis :
- Assay Variability : Differences in cell line viability protocols (e.g., incubation time, serum concentration) may cause discrepancies. Standardize conditions using CLSI guidelines.
- Metabolic Interference : The allyl group may interact with cellular glutathione, altering redox balance; validate via ROS detection assays .
Q. What strategies enhance the selectivity of This compound for specific enzyme targets?
- Approaches :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring to modulate electronic effects and hydrogen-bonding capacity.
- Prodrug Design : Mask the thiourea moiety with a photolabile protecting group to reduce off-target effects .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with DNA topoisomerases or kinases.
- In Vivo Models : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
